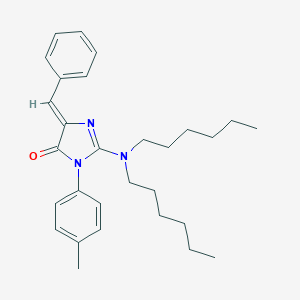
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder, anxiety disorders, and opioid withdrawal. However, Clonidine has also been extensively studied for its scientific research applications due to its unique mechanism of action.
Mécanisme D'action
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one works by binding to alpha-2 adrenergic receptors in the brain and reducing the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to a decrease in blood pressure and heart rate, as well as a reduction in anxiety and hyperactivity.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure, heart rate, and body temperature. 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has also been shown to increase the release of growth hormone and decrease the release of insulin.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to cross the blood-brain barrier. However, 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one also has a number of limitations, including its potential for off-target effects and its narrow therapeutic window.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, including its use in the treatment of traumatic brain injury and stroke, as well as its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one and its potential for off-target effects.
Méthodes De Synthèse
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one can be synthesized through a multistep process starting with the reaction of 4-methylbenzaldehyde with dihexylamine to form N,N-dihexyl-4-methylbenzamide. This intermediate is then reacted with 2-bromo-1-benzylidene-1H-imidazole-5(4H)-one to form 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has been studied extensively for its scientific research applications, including its potential use in the treatment of anxiety disorders, attention deficit hyperactivity disorder, and opioid withdrawal. 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
Formule moléculaire |
C29H39N3O |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C29H39N3O/c1-4-6-8-13-21-31(22-14-9-7-5-2)29-30-27(23-25-15-11-10-12-16-25)28(33)32(29)26-19-17-24(3)18-20-26/h10-12,15-20,23H,4-9,13-14,21-22H2,1-3H3/b27-23- |
Clé InChI |
KGMVOWPULAGJCV-VYIQYICTSA-N |
SMILES isomérique |
CCCCCCN(CCCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)